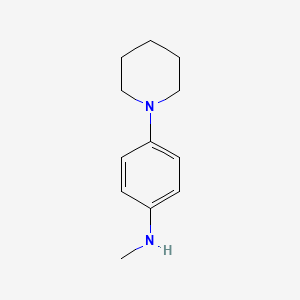

N-Methyl-4-(piperidin-1-yl)aniline

Description

N-Methyl-4-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a methyl group on the aromatic amine nitrogen and a piperidin-1-yl moiety at the para position. This compound is synthesized via selective mono-N-methylation of 4-(piperidin-1-yl)aniline using methanol as the methylating agent over heterogeneous nickel catalysts, achieving high efficiency and selectivity under optimized conditions . Its structure combines aromaticity with the flexibility of the piperidine ring, making it a versatile intermediate in pharmaceuticals and organic synthesis.

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

N-methyl-4-piperidin-1-ylaniline |

InChI |

InChI=1S/C12H18N2/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |

InChI Key |

GIHDVLUKLVFLCI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(piperidin-1-yl)aniline typically involves the reaction of 4-chloroaniline with N-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dichloromethane. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block

N-Methyl-4-(piperidin-1-yl)aniline serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural properties make it particularly valuable in developing medications aimed at treating neurological disorders. The compound's ability to interact with neurotransmitter receptors enhances its potential for therapeutic applications .

Case Study: Anticancer Activity

In research focusing on non-small cell lung cancer (NSCLC), this compound demonstrated significant inhibitory effects on cancer cell proliferation. In vitro assays revealed that the compound induced apoptosis in NSCLC cells, suggesting its potential as a therapeutic agent against ALK-positive tumors.

Organic Synthesis

Intermediate in Chemical Reactions

This compound is frequently employed as an intermediate in organic reactions. Its unique structure allows chemists to synthesize complex molecules efficiently, enhancing the overall productivity of chemical manufacturing processes. The versatility of this compound enables the creation of diverse chemical entities with tailored properties .

Material Science

Incorporation into Polymers

this compound can be integrated into polymers and coatings to improve their mechanical properties and resistance to environmental degradation. This application is beneficial for various industrial uses, including the production of durable materials .

Biochemistry Research

Studies on Enzyme Inhibition

The compound is utilized in biochemistry to investigate enzyme inhibition and receptor binding mechanisms. These studies provide insights into biological processes and help identify potential therapeutic targets for drug development .

Analytical Chemistry

Development of Analytical Methods

this compound is employed in creating analytical methods for detecting and quantifying various substances. Its application enhances the accuracy and reliability of chemical analyses conducted in laboratories, making it an essential tool for researchers .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-Methyl-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences among N-Methyl-4-(piperidin-1-yl)aniline and related compounds:

Key Observations :

- Piperidine vs.

Key Observations :

- Catalytic Diversity : Nickel catalysts enable selective methylation in the target compound , whereas palladium-driven cross-couplings dominate complex analogs .

- Yield Challenges : Bulky substituents (e.g., indole-thiophene in ) reduce yields due to steric hindrance.

Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound likely has a logP ~2–3, similar to ’s pyridyloxy analog, favoring membrane permeability.

Biological Activity

N-Methyl-4-(piperidin-1-yl)aniline, a piperidine derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to its basicity and ability to interact with biological targets.

- Aniline Moiety : Enhances reactivity and interaction with various biological systems.

- Methyl Group : Increases lipophilicity and solubility in biological environments.

Biological Activity Overview

This compound exhibits significant biological activities in several areas:

1. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The mechanism underlying this antimicrobial activity may involve the inhibition of efflux pumps, which are critical for bacterial resistance .

2. Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation across various cancer cell lines. The IC50 values for different cancer types are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may act as an anticancer agent by interfering with critical signaling pathways involved in cell survival and proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Efflux Pumps : The compound may reverse multidrug resistance (MDR) by blocking efflux pumps in both bacteria and cancer cells.

- Modulation of Cell Signaling Pathways : It is suggested that the compound may influence various signaling pathways critical for cell survival, potentially enhancing the efficacy of other therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial load in vitro and showed promise as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In another investigation, researchers explored the anticancer potential of this compound against breast cancer cells. The study revealed that this compound inhibited cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the piperidine and aniline components can enhance the anticancer efficacy of this compound. For instance, substituents on the piperidine ring have been shown to affect both potency and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.